Etalocib

Description

Etalocib has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific.

This compound is a second-generation selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which LY293111 exerts its effects has not been fully elucidated, this agent selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. LY29311 has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

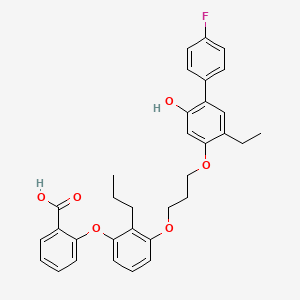

a leukotriene B4 receptor antagonist; structure given in first source

Properties

IUPAC Name |

2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIZRWPXUYFCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167073 | |

| Record name | Etalocib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161172-51-6 | |

| Record name | 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161172-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etalocib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161172516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etalocib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etalocib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETALOCIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY6RIW44R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etalocib's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etalocib (LY293111) is a potent and selective antagonist of the leukotriene B4 receptor (LTB4R), a key player in inflammatory signaling pathways that have been implicated in the proliferation and survival of various cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, with a particular focus on pancreatic cancer. It details the molecular interactions, downstream signaling consequences, and cellular effects of LTB4R blockade by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator that exerts its biological effects through two G protein-coupled receptors, the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). The LTB4/LTB4R signaling axis is a well-established driver of inflammation, but emerging evidence has highlighted its critical role in cancer progression. This pathway is implicated in promoting cell proliferation, survival, and migration in various malignancies, including pancreatic cancer.[1]

This compound is a second-generation, orally active, selective LTB4R antagonist.[2] By competitively inhibiting the binding of LTB4 to its receptors, this compound effectively blocks the downstream signaling cascades that contribute to cancer cell growth and survival.[3] This guide will elucidate the core mechanisms through which this compound exerts its anti-cancer effects.

Molecular Target and Binding Affinity

This compound's primary molecular target is the leukotriene B4 receptor. Its antagonistic activity has been quantified through radioligand binding assays and functional assays measuring the inhibition of LTB4-induced cellular responses.

| Parameter | Value | Description |

| Ki for [3H]LTB4 Binding | 25 nM | The inhibition constant (Ki) represents the concentration of this compound required to occupy 50% of the LTB4 receptors in a competitive binding assay. |

| IC50 for LTB4-induced Calcium Mobilization | 20 nM | The half-maximal inhibitory concentration (IC50) for preventing the intracellular calcium influx triggered by LTB4 binding to its receptor. |

Core Mechanism of Action in Cancer Cells

The anti-cancer activity of this compound stems from its ability to disrupt LTB4-mediated signaling, leading to two primary cellular outcomes: inhibition of proliferation and induction of apoptosis.

Inhibition of Cancer Cell Proliferation

Studies have demonstrated that this compound causes a time- and concentration-dependent inhibition of proliferation in multiple human pancreatic cancer cell lines, including MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, and AsPC-1. This effect is achieved through the blockade of proliferative signals downstream of the LTB4 receptor.

Induction of Apoptosis

This compound has been shown to induce apoptosis in human pancreatic cancer cells at concentrations of 250 and 500 nM over 24 to 72 hours. The induction of programmed cell death is a key component of its therapeutic potential.

Signaling Pathways Modulated by this compound

This compound's antagonism of the LTB4 receptor leads to the modulation of critical intracellular signaling pathways that govern cell survival and proliferation.

LTB4R Signaling Pathway

The binding of LTB4 to its receptor (LTB4R) on cancer cells activates downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival.

This compound's Mechanism of Action

This compound competitively binds to the LTB4R, preventing LTB4 from activating the receptor. This blockade inhibits the downstream signaling cascade, leading to a decrease in cell proliferation and the induction of apoptosis. A key molecular event is the inhibition of LTB4-induced ERK1/2 phosphorylation.

In Vivo Efficacy

Preclinical studies using animal models have demonstrated the anti-tumor activity of this compound in vivo.

| Animal Model | Cancer Type | Treatment | Outcome |

| Athymic Mice | Human Pancreatic Cancer Xenograft | 250 mg/kg/day, oral | Inhibition of tumor growth |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for 4-6 hours.

-

Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Scintillation Counting: Wash the filter mat with PBS and ethanol, then allow it to dry. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and calculate the IC50 value.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Cell Preparation: Culture and treat cells with this compound as described for the proliferation assay. Harvest and fix the cells in 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

-

Staining: Counterstain the cell nuclei with a DNA dye such as DAPI.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot Analysis for PARP Cleavage and ERK1/2 Phosphorylation

Western blotting is used to detect specific proteins and their modifications, such as cleavage or phosphorylation, which are indicative of specific cellular processes.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved PARP, total PARP, phospho-ERK1/2, and total ERK1/2.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound represents a targeted therapeutic approach for cancers that are dependent on the LTB4/LTB4R signaling axis. Its mechanism of action is centered on the competitive antagonism of the LTB4 receptor, leading to the inhibition of pro-proliferative and pro-survival signaling pathways, such as the ERK1/2 cascade. The consequent induction of apoptosis and inhibition of cell proliferation underscore its potential as an anti-cancer agent, particularly in pancreatic cancer. Further research is warranted to fully elucidate the complete spectrum of its molecular effects and to identify patient populations most likely to benefit from this therapeutic strategy.

References

An In-depth Technical Guide to LY293111: A Potent LTB4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY293111, also known as Etalocib, is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1). LTB4 is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses, particularly in the recruitment and activation of neutrophils. By blocking the LTB4/BLT1 signaling axis, LY293111 has demonstrated significant anti-inflammatory properties in a variety of preclinical and clinical settings. This technical guide provides a comprehensive overview of LY293111, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to characterize its activity. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the complex biological processes involved.

Introduction to Leukotriene B4 and its Receptors

Leukotriene B4 (LTB4) is a key inflammatory mediator produced primarily by leukocytes, such as neutrophils and macrophages.[1] Its synthesis is initiated by the action of 5-lipoxygenase (5-LO) on arachidonic acid. LTB4 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] The BLT1 receptor is predominantly expressed on leukocytes, including neutrophils, eosinophils, and monocytes, and is the primary mediator of LTB4's potent chemoattractant and pro-inflammatory actions.[1][2] Upon LTB4 binding, the BLT1 receptor activates downstream signaling cascades, leading to a range of cellular responses critical to the inflammatory process.

LY293111: Mechanism of LTB4 Receptor Antagonism

LY293111 functions as a competitive antagonist at the BLT1 receptor. It selectively binds to the receptor, preventing the endogenous ligand LTB4 from binding and initiating downstream signaling. This blockade effectively inhibits the physiological responses mediated by LTB4, including:

-

Neutrophil Chemotaxis: The directed migration of neutrophils towards a chemical gradient of LTB4 is a hallmark of acute inflammation. LY293111 effectively inhibits this process.

-

Neutrophil Activation: LTB4 primes and activates neutrophils, leading to degranulation, superoxide production, and increased expression of adhesion molecules. LY293111 mitigates these activation events.

-

Calcium Mobilization: LTB4 binding to BLT1 triggers a rapid increase in intracellular calcium concentration, a key second messenger in neutrophil activation. LY293111 blocks this LTB4-induced calcium flux.[3]

-

ERK1/2 Phosphorylation: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is involved in LTB4-mediated cellular proliferation and survival. LY293111 has been shown to inhibit LTB4-induced ERK1/2 phosphorylation.

The following diagram illustrates the LTB4 signaling pathway and the point of intervention by LY293111.

Caption: LTB4 Signaling Pathway and LY293111 Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for LY293111 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Binding Affinity of LY293111

| Parameter | Assay | Cell/Tissue Type | Value | Reference |

| Ki | [³H]LTB4 Binding | Human Neutrophils | 25 nM | |

| IC50 | [³H]LTB4 Binding | Human Neutrophils | 17.6 ± 4.8 nM | |

| IC50 | LTB4-induced Calcium Mobilization | Human Neutrophils | 20 nM | |

| IC50 | LTB4-induced Neutrophil Aggregation | Human Neutrophils | 32 ± 5 nM | |

| IC50 | LTB4-induced Chemotaxis | Human Neutrophils | 6.3 ± 1.7 nM | |

| IC50 | LTB4-induced Superoxide Production | Adherent Human Neutrophils | 0.5 nM | |

| IC50 | LTB4-induced Chemiluminescence | Human Neutrophils | 20 ± 2 nM |

Table 2: In Vivo Efficacy of LY293111 in a Pancreatic Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Outcome | Result | Reference |

| Athymic Mice | AsPC-1 and HPAC | LY293111 (250 mg/kg/day, oral) for 24 days | Tumor Growth | Markedly inhibited tumor growth (volume and weight) | |

| Athymic Mice | AsPC-1 and HPAC | LY293111 (250 mg/kg/day, oral) for 24 days | Apoptosis | Induced massive apoptosis in tumor tissues |

Table 3: Clinical Study of LY293111 in Asthma

| Study Population | Intervention | Endpoint | Result | Reference |

| 12 Atopic Asthmatic Subjects | LY293111 (112 mg, three times daily for 7 days) | Neutrophil count in bronchoalveolar lavage (BAL) fluid | Significantly reduced absolute and percentage of neutrophils | |

| 12 Atopic Asthmatic Subjects | LY293111 (112 mg, three times daily for 7 days) | Myeloperoxidase (MPO) in BAL fluid | Significantly reduced MPO concentration | |

| 12 Atopic Asthmatic Subjects | LY293111 (112 mg, three times daily for 7 days) | LTB4 concentration in BAL fluid | Significantly reduced LTB4 concentration |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the LTB4 receptor antagonism of LY293111.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LY293111 for the LTB4 receptor.

-

Objective: To quantify the competitive inhibition of radiolabeled LTB4 binding to its receptor by LY293111.

-

General Protocol:

-

Membrane Preparation: Isolate cell membranes from a source rich in LTB4 receptors, such as human neutrophils. This typically involves cell lysis and centrifugation to pellet the membrane fraction.

-

Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4) and varying concentrations of unlabeled LY293111.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of LY293111. The IC50 value (the concentration of LY293111 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

Neutrophil Chemotaxis Assay

This assay measures the ability of LY293111 to inhibit the directed migration of neutrophils towards an LTB4 gradient.

-

Objective: To assess the effect of LY293111 on LTB4-induced neutrophil chemotaxis.

-

General Protocol (Boyden Chamber/Transwell Assay):

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Chamber Setup: Use a Boyden chamber or a Transwell insert with a microporous membrane. The lower chamber contains LTB4 as the chemoattractant, with or without varying concentrations of LY293111.

-

Cell Seeding: Add the isolated neutrophils to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration through the membrane.

-

Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in a plate reader.

-

Data Analysis: Compare the number of migrated cells in the presence of LY293111 to the control (LTB4 alone) to determine the inhibitory effect.

-

Caption: Neutrophil Chemotaxis Assay Workflow.

Intracellular Calcium Mobilization Assay

This assay is used to measure the effect of LY293111 on LTB4-induced increases in intracellular calcium.

-

Objective: To determine if LY293111 can block the LTB4-mediated release of intracellular calcium stores.

-

General Protocol:

-

Cell Loading: Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation: Incubate the dye-loaded cells with varying concentrations of LY293111 or a vehicle control.

-

Stimulation: Stimulate the cells with LTB4.

-

Measurement: Measure the change in fluorescence over time using a fluorometer or a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Compare the fluorescence signal in LY293111-treated cells to the control to determine the inhibitory effect on calcium mobilization.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to assess the impact of LY293111 on the LTB4-induced activation of the ERK1/2 signaling pathway.

-

Objective: To determine if LY293111 inhibits the phosphorylation of ERK1/2 in response to LTB4 stimulation.

-

General Protocol:

-

Cell Treatment: Treat cells (e.g., pancreatic cancer cell lines) with LY293111 for a specified period, followed by stimulation with LTB4.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of phosphorylation.

-

In Vivo Models and Clinical Relevance

Pancreatic Cancer Xenograft Model

In vivo studies using athymic mice with subcutaneously implanted human pancreatic cancer cells (AsPC-1 and HPAC) have demonstrated the anti-tumor effects of LY293111. Oral administration of LY293111 (250 mg/kg/day) for 24 days resulted in a significant inhibition of tumor growth, as measured by both tumor volume and weight. Furthermore, histological analysis of the tumors from treated animals revealed a substantial increase in apoptosis, indicating that LY293111 can induce programmed cell death in cancer cells in vivo.

Asthma Clinical Trial

A double-blind, placebo-controlled crossover trial in atopic asthmatic subjects investigated the effects of oral LY293111 (112 mg, three times daily for seven days) on allergen-induced airway inflammation. While LY293111 did not significantly alter the early or late asthmatic responses to allergen challenge, it did produce a significant reduction in the number of neutrophils and the concentration of the neutrophil marker myeloperoxidase in bronchoalveolar lavage fluid. This finding confirms the anti-inflammatory activity of LY293111 in a clinical setting, specifically targeting neutrophil influx into the airways.

Conclusion

LY293111 is a well-characterized, potent, and selective antagonist of the LTB4 receptor BLT1. Through its ability to block the pro-inflammatory actions of LTB4, LY293111 has demonstrated significant therapeutic potential in preclinical models of inflammation and cancer, and has shown target engagement and anti-inflammatory effects in clinical studies of asthma. The comprehensive data summarized in this technical guide, along with the detailed experimental methodologies, provide a valuable resource for researchers and drug development professionals working in the fields of inflammation, immunology, and oncology. Further investigation into the therapeutic applications of BLT1 receptor antagonism with compounds like LY293111 is warranted.

References

- 1. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bronchoalveolar lavage cytokine profiles in acute asthma and acute bronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Etalocib's In Vitro PPARγ Agonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etalocib (formerly LY293111) is a potent and selective antagonist of the leukotriene B4 receptor 1 (BLT1), initially developed for inflammatory conditions. However, subsequent research has revealed that this compound also exhibits off-target agonist activity towards the peroxisome proliferator-activated receptor-gamma (PPARγ)[1][2][3]. This dual activity complicates the interpretation of its in vivo effects, as some of its observed actions could be attributable to either BLT1 antagonism or PPARγ agonism[1]. This technical guide provides an in-depth overview of the in vitro evidence for this compound's PPARγ agonist activity, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The in vitro PPARγ agonist activity of this compound has been characterized, although detailed quantitative data in the public domain is limited. The primary evidence for its activity comes from its ability to induce adipogenic differentiation and a reported half-maximal inhibitory concentration (IC50) for PPARγ receptors.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 | ~4 µM | Not Specified | Receptor Binding/Activity Assay | [4] |

| Activity | Induces adipogenic differentiation | In vitro cell models | Adipogenesis Assay |

Signaling Pathway

Activation of PPARγ by an agonist like this compound initiates a signaling cascade that modulates gene expression. PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in adipogenesis, lipid metabolism, and inflammation.

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the PPARγ agonist activity of compounds like this compound.

Luciferase Reporter Gene Assay

This assay is a common method to quantify the transcriptional activity of nuclear receptors like PPARγ.

Principle: Cells are transiently transfected with two plasmids: one containing a PPARγ expression vector and another containing a luciferase reporter gene under the control of a PPRE promoter. Activation of PPARγ by an agonist leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates and co-transfected with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., β-galactosidase) is often included to normalize for transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.

-

-

Luciferase Assay:

-

Following a 24-hour incubation with the compounds, the cells are lysed.

-

The luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.

-

Luciferase activity is normalized to the control plasmid activity (e.g., β-galactosidase).

-

Adipogenic Differentiation Assay

This assay provides functional evidence of PPARγ activation by observing the differentiation of pre-adipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.

Principle: Preadipocyte cell lines (e.g., 3T3-L1) are treated with the test compound. PPARγ activation induces the expression of genes that drive adipogenesis, leading to the formation of lipid-rich mature adipocytes. These lipid droplets can be visualized and quantified by staining with lipophilic dyes like Oil Red O or Nile Red.

Protocol:

-

Cell Culture:

-

3T3-L1 preadipocytes are cultured to confluence in a growth medium (DMEM with 10% bovine calf serum).

-

-

Induction of Differentiation:

-

Two days post-confluence, the growth medium is replaced with a differentiation medium containing DMEM with 10% FBS, insulin, dexamethasone, and IBMX.

-

The test compound (this compound) or a positive control (rosiglitazone) is added to the differentiation medium.

-

-

Maturation:

-

After 2-3 days, the differentiation medium is replaced with a maturation medium (DMEM with 10% FBS and insulin) containing the test compound.

-

The medium is changed every 2-3 days for a total of 8-10 days, allowing for the accumulation of lipid droplets.

-

-

Staining and Quantification:

-

Oil Red O Staining: Cells are fixed with 10% formalin, washed, and stained with Oil Red O solution. After washing, the stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted with isopropanol, and the absorbance is measured spectrophotometrically.

-

Nile Red Staining: Cells are fixed and stained with Nile Red solution. Fluorescence can be measured using a fluorescence microplate reader or visualized by fluorescence microscopy.

-

Western Blot Analysis

Western blotting can be used to assess the expression levels of PPARγ target proteins, providing further evidence of its activation.

Principle: Cells are treated with the test compound, and the total protein is extracted. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to PPARγ target proteins (e.g., FABP4, CD36).

Protocol:

-

Cell Treatment and Lysis:

-

Cells (e.g., 3T3-L1 or a relevant cancer cell line) are treated with this compound or a control for a specified time.

-

Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

-

Protein Quantification and Electrophoresis:

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

-

-

Transfer and Blocking:

-

Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection:

-

The membrane is incubated with a primary antibody specific for a PPARγ target protein (e.g., anti-FABP4). An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected using an imaging system.

-

Conclusion

The available evidence indicates that this compound possesses off-target PPARγ agonist activity, as demonstrated by its ability to induce adipogenic differentiation in vitro and a reported IC50 of approximately 4 µM. While more extensive quantitative data would be beneficial for a complete characterization, the established in vitro assays for PPARγ agonism, such as luciferase reporter assays, adipogenic differentiation assays, and western blotting for target proteins, provide a robust framework for further investigation of this compound's effects on this nuclear receptor. Understanding this off-target activity is crucial for the comprehensive evaluation of this compound's pharmacological profile and for interpreting its biological effects in both preclinical and clinical settings.

References

- 1. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. The Role of PPARgamma Receptors and Leukotriene B(4) Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. coriell.org [coriell.org]

Etalocib's Apoptotic Onslaught in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning etalocib-induced apoptosis in pancreatic cancer. This compound, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has demonstrated pro-apoptotic effects in preclinical models of pancreatic cancer. This document elucidates the signaling pathways involved, presents quantitative data from key studies, and provides detailed experimental protocols for researchers investigating this therapeutic strategy.

Core Mechanism of Action: EGFR Inhibition and Downstream Signaling

This compound competitively inhibits the ATP binding site of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation.[1][2] In pancreatic cancer, where EGFR is frequently overexpressed, this inhibition triggers a cascade of events culminating in programmed cell death, or apoptosis.[1]

The primary signaling cascades affected by this compound in pancreatic cancer include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[3] By blocking these pathways, this compound disrupts the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately tipping the scales towards cell death.

Signaling Pathway Diagram

Caption: this compound-induced apoptotic signaling cascade in pancreatic cancer.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on pancreatic cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Viability

| Cell Line | Assay | This compound Concentration (µmol/L) | Inhibition of Cell Viability (%) | Citation |

| BxPC-3 | MTT | 50 | 53.5 | [4] |

| BxPC-3 | MTT | 2 (in combination with B-DIM) | Significant reduction |

Table 2: Induction of Apoptosis by this compound in Pancreatic Cancer Cells

| Cell Line | Assay | This compound Treatment | Apoptosis Rate (%) | Control Apoptosis Rate (%) | Citation |

| BxPC-3 | Flow Cytometry (PI) | 48h | 11 | 6 | |

| BxPC-3 | TUNEL | 48h | 14.86 ± 1.20 | 3.60 ± 0.45 | |

| BxPC-3 | Histone-DNA ELISA | 2 µmol/L (in combination with B-DIM) | Significant potentiation | - |

Table 3: In Vivo Antitumor Activity of this compound in Pancreatic Cancer Xenograft Models

| Xenograft Model | Treatment | Duration | Tumor Growth Inhibition (%) | Citation |

| BxPC-3 (subcutaneous) | 100 mg/kg/day | 4 weeks | ~74.5 | |

| BxPC-3 (subcutaneous) | Combination with HF10 | - | Greater than single agents |

Detailed Experimental Protocols

This section provides standardized protocols for key assays used to evaluate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.

-

Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat pancreatic cancer cells with this compound or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Caspase-3 Activation

Western blotting is used to detect the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow Diagrams

References

- 1. Erlotinib in the treatment of advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EGFR in pancreatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis-inducing effect of erlotinib is potentiated by 3,3′-diindolylmethane in vitro and in vivo using an orthotopic model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Etalocib: A Technical Guide to its Effects on Neutrophil Activation and Chemotaxis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophils are pivotal first responders in the innate immune system, essential for combating infections. However, their dysregulated activation and recruitment are central to the pathology of numerous inflammatory diseases. Leukotriene B4 (LTB4) is a potent lipid mediator that plays a critical role in orchestrating neutrophil activation and chemotaxis. Etalocib (also known as LY293111) is a selective and potent antagonist of the LTB4 receptor 1 (BLT1), which has been investigated for its potential to modulate neutrophil-driven inflammation. This document provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on neutrophil functions, and the experimental protocols used to elucidate these effects.

Introduction to this compound and Neutrophil Function

Neutrophils are the most abundant leukocytes in human circulation and serve as the vanguard of the innate immune response.[1] Upon encountering inflammatory signals, they rapidly migrate from the bloodstream to tissues, a process involving activation, adhesion to the endothelium, and directed migration (chemotaxis) along a chemical gradient.[2] Key functions of activated neutrophils include phagocytosis, degranulation to release antimicrobial proteins, and the production of reactive oxygen species (ROS).[3][4]

One of the most potent chemoattractants for neutrophils is Leukotriene B4 (LTB4), an eicosanoid lipid mediator synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[5] LTB4 exerts its effects by binding to the high-affinity G protein-coupled receptor (GPCR), BLT1, on the surface of neutrophils. This interaction triggers a cascade of intracellular signaling events that are fundamental to inflammation.

This compound (LY293111) is a small-molecule benzofuran derivative developed as a selective and orally active antagonist of the BLT1 receptor. By competitively blocking the binding of LTB4 to its receptor, this compound effectively inhibits the downstream signaling pathways responsible for neutrophil activation and chemotaxis. Although clinical trials for various cancers and inflammatory conditions were ultimately suspended due to a lack of efficacy, the study of this compound has provided significant insights into the role of the LTB4-BLT1 axis in inflammation.

Mechanism of Action: LTB4 Receptor Antagonism

The primary mechanism by which this compound modulates neutrophil function is through competitive antagonism of the BLT1 receptor.

2.1 The LTB4 Signaling Pathway in Neutrophils

When LTB4 binds to the BLT1 receptor, it initiates a series of intracellular events:

-

G-Protein Activation: The activated BLT1 receptor couples to pertussis toxin-sensitive G-proteins (Gαi).

-

Downstream Effectors: G-protein activation leads to the stimulation of key signaling enzymes, including Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K).

-

Second Messenger Generation: PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.

-

Cellular Responses: The rise in intracellular calcium and activation of other pathways (like PI3K/Akt and MAPKs) culminates in the functional responses of neutrophils:

-

Activation: Upregulation of adhesion molecules such as CD11b/CD18 (Mac-1).

-

Chemotaxis: Reorganization of the actin cytoskeleton, cell polarization, and directed migration toward the LTB4 source.

-

Amplification: LTB4 can also act in an autocrine and paracrine manner, amplifying the inflammatory response by stimulating its own synthesis and recruiting more neutrophils.

-

2.2 this compound's Point of Intervention

This compound directly competes with LTB4 for the binding site on the BLT1 receptor. By occupying the receptor without initiating a signal, it prevents LTB4-mediated G-protein activation and all subsequent downstream events. This blockade is the basis for its potent anti-inflammatory effects on neutrophils.

Quantitative Data on this compound's Effects

This compound has demonstrated high potency in inhibiting neutrophil functions in various in vitro and ex vivo assays. The key quantitative metrics are summarized below.

| Parameter | Assay Type | Species | Value | Reference(s) |

| Ki | [³H]LTB4 Binding Inhibition | Human | 25 nM | |

| IC₅₀ | LTB4-induced Ca²⁺ Mobilization | Human | 20 nM | |

| IC₅₀ | LTB4 Binding Inhibition | Human | ~5-10 nM | |

| Inhibition | LTB4-induced Mac-1 (CD11b) Upregulation | Human (ex vivo) | Significant inhibition at oral doses of 60-200 mg |

Experimental Protocols

The quantitative data presented above were generated using well-established protocols designed to measure specific aspects of neutrophil function.

4.1 LTB4 Receptor Binding Assay

This assay quantifies the ability of a compound to compete with LTB4 for its receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the BLT1 receptor.

-

Methodology:

-

Preparation of Neutrophil Membranes: Isolate human neutrophils from whole blood via density gradient centrifugation. Lyse the cells and prepare a membrane fraction through ultracentrifugation.

-

Competitive Binding: Incubate the neutrophil membranes with a constant concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of this compound.

-

Separation: Separate membrane-bound radioligand from unbound ligand using rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific [³H]LTB4 binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

4.2 Calcium Mobilization Assay

This functional assay measures the inhibition of a key downstream signaling event following receptor activation.

-

Objective: To determine the potency (IC₅₀) of this compound in preventing LTB4-induced intracellular calcium increase.

-

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood.

-

Dye Loading: Load the isolated neutrophils with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.

-

Stimulation: Place the cells in a fluorometer or a fluorescence plate reader and establish a baseline fluorescence. Stimulate the cells with a fixed concentration of LTB4.

-

Measurement: Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Analysis: Determine the IC₅₀ value by plotting the peak calcium response as a percentage of the control against the concentration of this compound.

-

4.3 Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay directly measures the ability of neutrophils to migrate along a chemoattractant gradient.

-

Objective: To assess the inhibitory effect of this compound on LTB4-induced neutrophil migration.

-

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils as previously described.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or Transwell plate) with two compartments separated by a microporous filter (typically 3-5 µm pore size).

-

Loading: Add a solution containing LTB4 as the chemoattractant to the lower chamber. In the upper chamber, add a suspension of neutrophils that have been pre-incubated with either this compound or a vehicle control.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period of 30-90 minutes to allow for cell migration.

-

Quantification: After incubation, remove the filter. Stain the cells that have migrated to the underside of the filter and count them using light microscopy. Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.

-

Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the percentage inhibition of chemotaxis.

-

Conclusion and Significance

This compound is a highly potent and selective antagonist of the LTB4 receptor, BLT1. Through this mechanism, it effectively blocks key pro-inflammatory functions of neutrophils. In vitro studies have quantitatively demonstrated its ability to inhibit LTB4 binding, prevent downstream signaling events like calcium mobilization, and consequently block the upregulation of activation markers and directed cell migration (chemotaxis).

The data gathered from studies involving this compound underscore the critical role of the LTB4-BLT1 axis in initiating and amplifying acute inflammatory responses. While this compound itself did not proceed to clinical use, it remains a valuable pharmacological tool for researchers investigating the mechanisms of neutrophil-mediated inflammation. The insights gained from its development continue to inform the search for novel anti-inflammatory therapeutics targeting this pathway for diseases characterized by excessive neutrophil recruitment and activation.

References

Etalocib's Cellular Engagements Beyond LTB4 and PPARγ: A Technical Examination of Downstream Signaling and Apoptotic Induction

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Etalocib, Exploring Cellular Consequences Beyond its Primary Receptors.

This technical guide provides an in-depth analysis of the cellular targets and mechanisms of action of this compound (also known as LY293111), extending beyond its well-documented roles as a leukotriene B4 (LTB4) receptor antagonist and a peroxisome proliferator-activated receptor γ (PPARγ) agonist. While direct, novel protein targets remain to be fully elucidated through broad-spectrum screening, a significant body of research points to a cascade of downstream effects on critical cellular pathways that govern apoptosis and cell cycle progression, particularly in the context of pancreatic cancer. This document serves as a resource for researchers, scientists, and drug development professionals, offering a consolidated view of this compound's broader cellular impact, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction to this compound and Its Known Primary Targets

This compound is a synthetic, orally active compound initially developed for its anti-inflammatory properties. Its primary mechanisms of action are attributed to its function as a potent and selective antagonist of the LTB4 receptor (BLT1 and BLT2) and as an agonist of PPARγ. Some studies also suggest it may inhibit 5-lipoxygenase (5-LOX), an enzyme upstream in the leukotriene synthesis pathway[1]. The interplay between these targets has been a subject of investigation, particularly concerning the compound's observed anti-neoplastic effects in various cancer cell lines[1]. While clinical trials for indications such as non-small cell lung cancer and pancreatic cancer were ultimately suspended due to a lack of efficacy, the preclinical findings offer valuable insights into the cellular pathways it modulates.

Cellular Effects Beyond Direct Receptor Interaction

The anti-cancer properties of this compound, especially in pancreatic cancer models, appear to be a consequence of downstream signaling events initiated by LTB4 receptor blockade. These events culminate in the induction of apoptosis and cell cycle arrest, implicating a host of intracellular molecules as secondary, or functional, targets of the drug's action.

This compound has been shown to be a potent inducer of apoptosis in human pancreatic cancer cells[2][3]. The mechanism is primarily through the intrinsic, or mitochondrial, pathway of apoptosis. This is supported by evidence of mitochondrial membrane permeabilization and the subsequent release of pro-apoptotic factors into the cytoplasm.

Key molecular events include:

-

Regulation of Bcl-2 Family Proteins: Treatment with this compound leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, and an increase in the expression of the pro-apoptotic protein Bax[3]. This shift in the balance of Bcl-2 family members is a critical step in initiating mitochondrial outer membrane permeabilization.

-

Cytochrome c Release: The altered Bcl-2 protein balance facilitates the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation Cascade: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7. Notably, caspase-8, a key component of the extrinsic apoptotic pathway, is not activated by this compound.

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

The following diagram illustrates the this compound-induced apoptotic pathway.

In conjunction with inducing apoptosis, this compound causes a halt in the cell cycle, specifically in the S-phase, in pancreatic cancer cell lines. This arrest prevents DNA replication and subsequent cell division.

The key molecular targets in this process are:

-

Cyclin-Dependent Kinase 2 (CDK2): this compound treatment leads to a reduction in the expression of CDK2.

-

Cyclin A and Cyclin E: The expression of Cyclin A and Cyclin E, which are regulatory partners of CDK2 and are crucial for S-phase progression, is also downregulated.

-

No Effect on CDK Inhibitors: Interestingly, the expression of the cyclin-dependent kinase inhibitors p21 and p27 remains unaffected by this compound treatment.

The diagram below outlines the mechanism of this compound-induced S-phase arrest.

The pro-proliferative effects of LTB4 in pancreatic cancer cells are mediated, in part, through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway. This compound, by blocking the LTB4 receptor, effectively inhibits LTB4-induced ERK1/2 phosphorylation, thereby suppressing a key pro-survival signal.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's activity from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line(s) | Parameter | Value | Reference |

| [³H]LTB4 Binding Inhibition | Human Neutrophils | IC₅₀ | 17.6 ± 4.8 nM | |

| LTB4-induced Chemotaxis | Human Neutrophils | IC₅₀ | 6.3 ± 1.7 nM | |

| LTB4-induced Chemiluminescence | Human Neutrophils | IC₅₀ | 20 ± 2 nM | |

| LTB4-induced Aggregation | Human Neutrophils | IC₅₀ | 32 ± 5 nM | |

| Cell Cycle Arrest (S-Phase) | MiaPaCa-2, AsPC-1 | Concentration | 250 nmol/L | |

| Inhibition of Proliferation | 6 Human Pancreatic Cancer Cell Lines | Time & Concentration | Dependent |

Table 2: In Vivo Activity of this compound

| Animal Model | Xenograft | Treatment Period | Outcome | Reference |

| Athymic Mice | AsPC-1, HPAC | 24 days | Marked inhibition of tumor growth |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cellular effects of this compound.

-

Morphological Assessment: Cells are treated with this compound and examined under a microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a late marker of apoptosis.

-

Cell Preparation: Pancreatic cancer cells (e.g., AsPC-1, MiaPaCa-2) are cultured and treated with this compound (e.g., 250-500 nM) for 24-48 hours.

-

Fixation and Permeabilization: Cells are harvested, washed with PBS, and fixed with a paraformaldehyde solution, followed by permeabilization with a Triton X-100 solution.

-

Labeling: The cells are incubated with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP, which incorporates at the 3'-hydroxyl ends of fragmented DNA.

-

Analysis: The fluorescence is quantified using flow cytometry or visualized by fluorescence microscopy. In vivo, this assay can be performed on paraffin-embedded tumor sections.

-

-

Western Blotting for Apoptotic Proteins:

-

Protein Extraction: Cells are lysed, and protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for proteins of interest (e.g., Bcl-2, Bax, Cytochrome c, Caspase-3, PARP) followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Flow Cytometry with Propidium Iodide (PI) Staining: This is the standard method for determining the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound (e.g., 250 nmol/L) for various time points (e.g., 24, 48 hours).

-

Fixation: Cells are harvested and fixed in cold 70% ethanol to permeabilize the membranes and preserve the cellular structure.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition and Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram of DNA content is analyzed using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

The following diagram provides a general workflow for these key experiments.

References

- 1. The Role of PPARgamma Receptors and Leukotriene B(4) Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 receptor antagonist LY293111 induces S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Etalocib (LY293111): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etalocib (LY293111) is a potent and selective small molecule with a multifaceted pharmacological profile. Initially developed as a high-affinity antagonist for the leukotriene B4 (LTB4) receptor, subsequent research has revealed its broader mechanism of action, which includes the inhibition of 5-lipoxygenase (5-LOX) and agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ). This combination of activities gives this compound a unique profile, with potential therapeutic applications in inflammation and oncology. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data in structured tables, detailing the experimental protocols for its characterization, and visualizing the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects through at least three distinct mechanisms:

-

Leukotriene B4 (LTB4) Receptor Antagonism: this compound is a potent antagonist of the high-affinity LTB4 receptor, BLT1.[1] By blocking this receptor, this compound inhibits the pro-inflammatory effects of LTB4, a potent lipid mediator involved in neutrophil chemotaxis and activation.[1][2]

-

5-Lipoxygenase (5-LOX) Inhibition: this compound has been shown to inhibit 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[3] This action further reduces the production of LTB4 and other pro-inflammatory leukotrienes.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: this compound also functions as a PPARγ agonist. Activation of this nuclear receptor is associated with anti-inflammatory and anti-proliferative effects in various cell types, including cancer cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

| Parameter | Species/System | Value | Reference(s) |

| [3H]LTB4 Binding Inhibition (Ki) | Human Neutrophils | 25 nM | |

| [3H]LTB4 Binding Inhibition (IC50) | Human Neutrophils | 17.6 ± 4.8 nM | |

| [3H]LTB4 Binding Inhibition (Ki) | Guinea Pig Lung Membranes | 7.1 ± 0.8 nM | |

| [3H]LTB4 Binding Inhibition (IC50) | Guinea Pig Spleen Membranes | 65 nM | |

| PPARγ Agonist Activity (EC50) | - | ~1–5 µM |

Table 2: In Vitro Functional Activity

| Assay | Cell Type/System | IC50/EC50/Effect | Reference(s) |

| LTB4-induced Calcium Mobilization | Human Neutrophils | 20 nM | |

| LTB4-induced Chemotaxis | Human Neutrophils | 6.3 ± 1.7 nM | |

| LTB4-induced Aggregation | Human Neutrophils | 32 ± 5 nM | |

| LTB4-induced Chemiluminescence | Human Neutrophils | 20 ± 2 nM | |

| LTB4-induced Superoxide Production | Adherent Human Neutrophils | 0.5 nM | |

| Proliferation Inhibition | MiaPaCa-2 & AsPC-1 Pancreatic Cancer Cells | Concentration-dependent (250-1000 nM) | |

| Apoptosis Induction | MiaPaCa-2 & AsPC-1 Pancreatic Cancer Cells | Time and concentration-dependent | |

| S-Phase Cell Cycle Arrest | MiaPaCa-2 & AsPC-1 Pancreatic Cancer Cells | Observed at 250 nM |

Table 3: In Vivo Efficacy

| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference(s) |

| Guinea Pig | LTB4-induced Airway Obstruction | ED50 = 14 µg/kg (i.v.) | Dose-related inhibition of airway obstruction | |

| Guinea Pig | LTB4-induced Airway Obstruction | ED50 = 0.4 mg/kg (p.o.) | Dose-related inhibition of airway obstruction | |

| Athymic Mice | Human Pancreatic Cancer Xenograft (AsPC-1 & HPAC cells) | 250 mg/kg/day (p.o.) | Marked inhibition of tumor growth |

Detailed Experimental Protocols

Radioligand Binding Assay for LTB4 Receptor

This protocol is a representative method for determining the binding affinity of this compound to the LTB4 receptor.

-

Membrane Preparation:

-

Isolate membranes from human neutrophils or guinea pig spleen homogenate.

-

Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in a final volume of 200-250 µL:

-

Membrane preparation (typically 20-50 µg of protein).

-

[³H]LTB₄ (radioligand) at a fixed concentration (e.g., 1-5 nM).

-

Varying concentrations of unlabeled this compound (competitor).

-

For non-specific binding, add a high concentration of unlabeled LTB₄ (e.g., 1 µM).

-

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]LTB₄ binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Neutrophil Chemotaxis Assay

This protocol describes a common method to assess the effect of this compound on neutrophil migration towards LTB4.

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.

-

Resuspend the purified neutrophils in a suitable assay medium.

-

-

Chemotaxis Setup (Boyden Chamber):

-

Use a 96-well chemotaxis chamber with a porous membrane (e.g., 3-5 µm pores).

-

In the lower chamber, add LTB₄ (chemoattractant) at a concentration known to induce migration (e.g., 10-100 nM).

-

In the upper chamber, add the neutrophil suspension, which has been pre-incubated with varying concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.

-

-

Quantification of Migrated Cells:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM or DAPI).

-

Quantify the migrated cells by counting under a microscope or by measuring fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value for the inhibition of chemotaxis.

-

In Vivo Pancreatic Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Culture and Animal Model:

-

Culture human pancreatic cancer cells (e.g., AsPC-1 or HPAC) under standard conditions.

-

Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Alternatively, for an orthotopic model, surgically implant a small piece of a subcutaneously grown tumor or inject a cell suspension directly into the pancreas of the mouse.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 250 mg/kg/day) or vehicle control orally via gavage.

-

-

Monitoring and Endpoint:

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 24 days), euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

-

Analysis:

-

Compare the tumor growth curves, final tumor weights, and volumes between the this compound-treated and control groups.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Tumor tissue can be further analyzed by immunohistochemistry or Western blotting for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

References

Etalocib's impact on signal transduction pathways

I'm sorry, but I was unable to access the content from the provided URL. 1

[2] Etalocib sodium | C33H32FNaO6 - PubChem this compound sodium is the sodium salt of this compound, a second-generation selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which this agent exerts its effects has not been fully elucidated, this compound selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. This compound has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells. ... this compound sodium | C33H32FNaO6 | CID 23688177 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ... Although the exact underlying mechanism through which this agent exerts its effects has not been fully elucidated, this compound selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. This compound has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells. NCI Thesaurus (NCIt). View More... Contents. Title and Summary. ... this compound sodium has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific. ...

-

3 Chemical and Physical Properties

-

3.1 Computed Properties. Property Name. 566.6 g/mol . 8.5. 566.2080916 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15) 566.2080916 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15) 85.2 Ų 742. PubChem.

-

"3.2 Chemical Classes. 3.2.1 Drugs. Pharmaceuticals -> Listed in ZINC15. S55 | ZINC15PHARMA | Pharmaceuticals from ZINC15 | DOI:10.5281/zenodo.3247749. NORMAN Suspect List Exchange." ...

-

12 Classification

-

12.1 MeSH Tree. Medical Subject Headings (MeSH)

-

12.2 NCI Thesaurus Tree. NCI Thesaurus (NCIt)

-

12.3 ChEBI Ontology. ChEBI.

-

"12.4 KEGG: Target-based Classification of Drugs. KEGG."

-

"12.5 KEGG: Drug Groups. KEGG."

-

12.6 ChemIDplus. ChemIDplus.

-

12.7 IUPHAR / BPS Guide to PHARMACOLOGY Target Classification. IUPHAR/BPS Guide to PHARMACOLOGY.

-

12.8 ChEMBL Target Tree. ChEMBL.

-

12.9 NORMAN Suspect List Exchange Classification. NORMAN Suspect List Exchange.

-

12.10 EPA DSSTox Classification. EPA DSSTox.

-

12.11 PFAS and Fluorinated Organic Compounds in PubChem. PubChem.

-

12.12 MolGenie Organic Chemistry Ontology. MolGenie. 3

[4] this compound - AdisInsight this compound (LY 293111) is a leukotriene B4 receptor antagonist that was being developed by Eli Lilly and Company for the oral treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and solid tumours, and inflammatory disorders, including asthma, psoriasis, and ulcerative colitis. This compound has also been investigated for the treatment of rheumatoid arthritis. However, development in all these indications appears to have been discontinued. ... this compound has also been investigated for the treatment of rheumatoid arthritis. However, development in all these indications appears to have been discontinued. ... This compound has been shown to induce apoptosis and inhibit cellular proliferation in LTB4R-expressing cells such as pancreatic cancer cells. ... AdisInsight is a database of drug information that is indexed from a variety of verified sources such as peer-reviewed press releases, company websites, and conference presentations. ... this compound (LY 293111) is a leukotriene B4 receptor antagonist that was being developed by Eli Lilly and Company for the oral treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and solid tumours, and inflammatory disorders, including asthma, psoriasis, and ulcerative colitis. 5

[6] 7 I'm sorry, but I was unable to access the content from the provided URL. --INVALID-LINK--

[8] this compound - Creative Biolabs this compound is a selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which this agent exerts its effects has not been fully elucidated, this compound selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. This compound has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells. ... this compound is a selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which this agent exerts its effects has not been fully elucidated, this compound selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. This compound has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells. ... this compound has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific. 9

This compound - Selleckchem this compound (LY293111) is a potent and selective leukotriene B4 (LTB4) receptor antagonist with Ki of 25 nM. Phase 2. ... this compound (LY293111) is a potent and selective leukotriene B4 (LTB4) receptor antagonist with Ki of 25 nM. Phase 2. ... this compound (LY293111) is a potent and selective leukotriene B4 (LTB4) receptor antagonist with Ki of 25 nM. Phase 2. 10